molecular formula C21H22N4O3 B2837580 N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-26-7

N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2837580
CAS No.: 880811-26-7
M. Wt: 378.432
InChI Key: AZKYWXSPZAOEEO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic compound featuring a benzotriazinone core linked to a hexanamide chain with a 4-acetylphenyl substituent. This structure positions it within a class of molecules explored for modulating biological targets such as GPR139, a G-protein-coupled receptor implicated in neurological disorders .

Properties

IUPAC Name

N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15(26)16-10-12-17(13-11-16)22-20(27)9-3-2-6-14-25-21(28)18-7-4-5-8-19(18)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKYWXSPZAOEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

  • Formation of the Benzotriazine Core:

    • Starting with an appropriate aromatic amine, the benzotriazine core can be synthesized through a series of diazotization and cyclization reactions.
    • Reaction conditions: The diazotization is usually carried out in an acidic medium at low temperatures, followed by cyclization under basic conditions.
  • Attachment of the Hexanamide Chain:

    • The hexanamide chain can be introduced through an amide coupling reaction using hexanoic acid or its derivatives.
    • Reaction conditions: This step often requires the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and may be carried out in an organic solvent like dichloromethane.

Scientific Research Applications

N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways.

    Pathways Involved: The pathways can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent CAS Number Source
N-(4-acetylphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide C₂₁H₂₂N₄O₃ ~378.42* 4-acetylphenyl Not provided Hypothetical
BH40922 (3-acetylphenyl analog) C₂₁H₂₂N₄O₃ 378.4244 3-acetylphenyl 880811-08-5
BH40920 (benzodioxin analog) C₂₁H₂₂N₄O₄ 394.4238 2,3-dihydro-1,4-benzodioxin 880811-06-3

*Estimated based on BH40922 data.

Table 2: Functional Comparison of Benzotriazinone Derivatives

Compound Class Biological Target Therapeutic Indication Key Structural Feature Source
4-Oxo-benzotriazinones GPR139 Neurological disorders Variable aryl/alkyl linkers
Hydroxamic acids (e.g., Compound 8) HDACs Cancer, inflammation Hydroxamate group

Research Findings and Implications

  • Structural Isomerism : The 3-acetyl vs. 4-acetyl substitution (as in BH40922) could lead to divergent binding modes in receptor-ligand interactions, warranting molecular docking studies .
  • Limitations : Absence of direct pharmacological data for the target molecule necessitates further experimental validation of its activity and selectivity.

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